![molecular formula C11H8Cl2O2 B1348664 [5-(3,4-Dichlorophenyl)furan-2-yl]methanol CAS No. 353509-28-1](/img/structure/B1348664.png)
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol, also known as 5-DCPM, is an organic compound that has recently been studied for its potential applications in scientific research. It is a phenyl-substituted furan derivative that is commonly used in organic synthesis. 5-DCPM has a wide range of applications in the field of biochemistry, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Sustainable Materials and Chemicals
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, like 5-Hydroxymethylfurfural (HMF), are pivotal in creating sustainable polymers, functional materials, and alternative fuels from plant biomass. These derivatives serve as building blocks for various chemicals, highlighting the potential application of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol in developing new materials and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact
Assessment of Organochlorine Compounds on Aquatic Environments
Research on chlorophenols, which are structurally related to the chlorophenyl group in [5-(3,4-Dichlorophenyl)furan-2-yl]methanol, indicates moderate toxicity to aquatic life, with specific compounds like 2,4-dichlorophenol exhibiting considerable toxicity. These studies emphasize the importance of evaluating the environmental impact of chlorinated compounds (Krijgsheld & Gen, 1986).
Alternative Fuels and Energy Sources
Methanol as an Alternative Fuel
Research on methanol and its derivatives, including its use as a fuel in internal combustion engines, underscores the relevance of furan derivatives in enhancing fuel properties and emissions. This aligns with the potential application of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol in formulating new fuel additives or as a precursor in alternative fuel production (Cybulski, 1994).
Propriétés
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBKWDGIJCOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
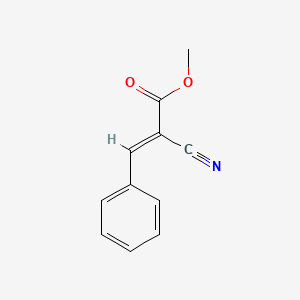
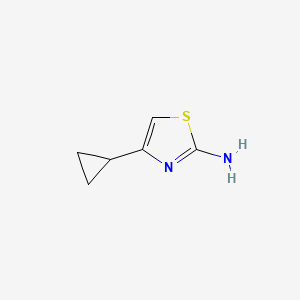
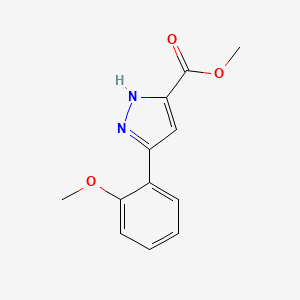
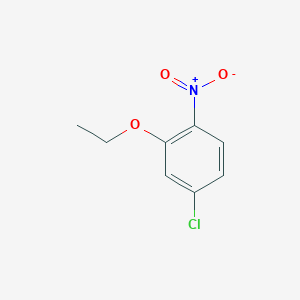
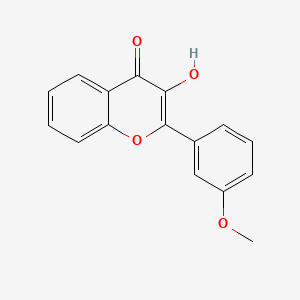
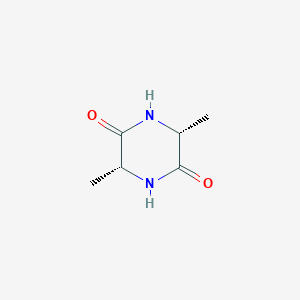
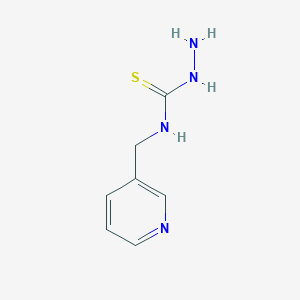
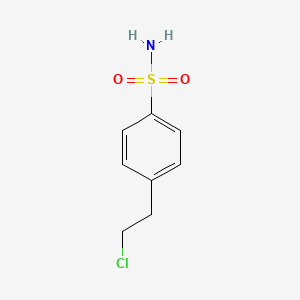
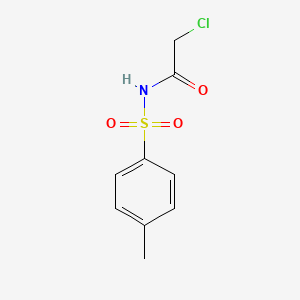
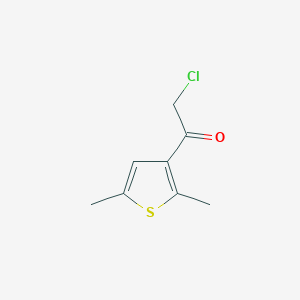
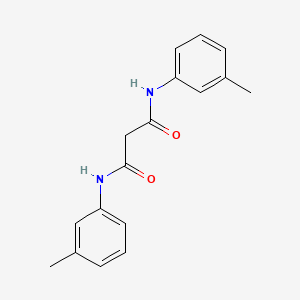
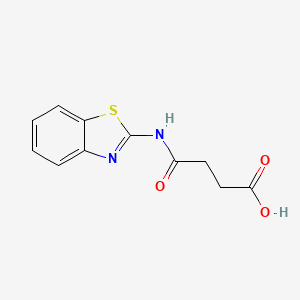
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)